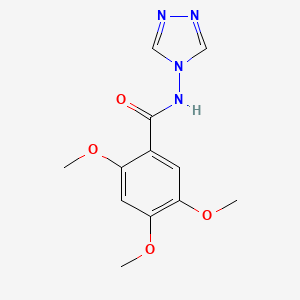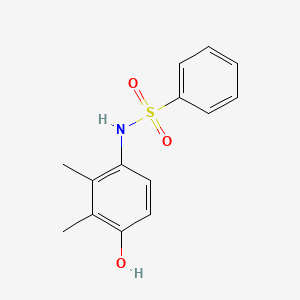
N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide, also known as sulcotrione, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the market in the 1990s and has since gained popularity due to its effectiveness in controlling a wide range of weeds.
Wirkmechanismus
The mechanism of action of N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is involved in the biosynthesis of carotenoids and plastoquinone, which are essential components of the photosynthetic apparatus in plants. Inhibition of this enzyme leads to the accumulation of toxic intermediates that ultimately result in the death of the plant.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity profile in mammals. Studies have shown that it is rapidly metabolized and excreted from the body. However, it has been shown to have some effects on the liver and kidneys at high doses. In plants, it has been shown to have a broad spectrum of activity against various weeds.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of HPPD and has a broad spectrum of activity against various weeds. It is also relatively easy to synthesize and has a low toxicity profile in mammals. However, it has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide. One area of research could be the development of new derivatives with improved properties, such as increased solubility in water and enhanced herbicidal activity. Another area of research could be the identification of new targets for the herbicidal activity of this compound. Finally, research could be conducted on the potential use of this compound as a pharmaceutical agent due to its anti-inflammatory and antioxidant properties.
Conclusion:
In conclusion, this compound is a herbicide that has gained popularity due to its effectiveness in controlling a wide range of weeds. It has also been studied for its potential as a pharmaceutical agent due to its anti-inflammatory and antioxidant properties. The synthesis of this compound involves the reaction of 4-hydroxy-2,3-dimethylbenzenesulfonyl chloride with ammonia or an amine. Its mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). While it has several advantages for use in lab experiments, it also has some limitations. Finally, there are several future directions for research on this compound, including the development of new derivatives and the identification of new targets for its herbicidal activity.
Synthesemethoden
The synthesis of N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide involves the reaction of 4-hydroxy-2,3-dimethylbenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The final product is obtained after recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide has been extensively studied for its herbicidal properties. It is used to control the growth of various weeds such as broadleaf weeds, grasses, and sedges. Apart from its use as a herbicide, it has also been studied for its potential as a pharmaceutical agent. Studies have shown that it has anti-inflammatory and antioxidant properties that may be useful in the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-11(2)14(16)9-8-13(10)15-19(17,18)12-6-4-3-5-7-12/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMIMYQWERMEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


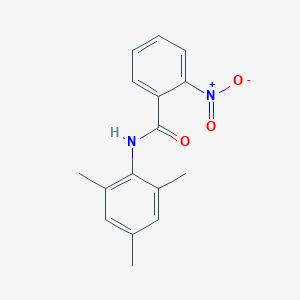
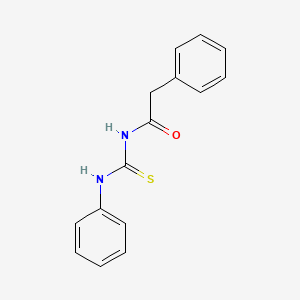
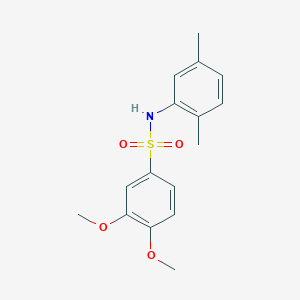
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837406.png)

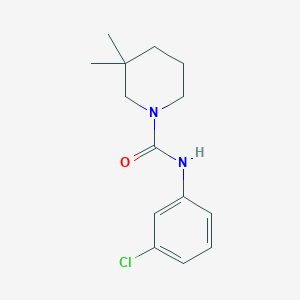


![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5837438.png)



